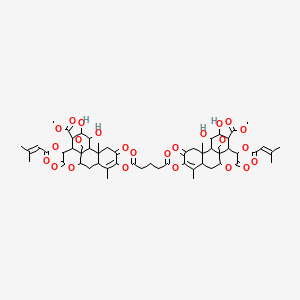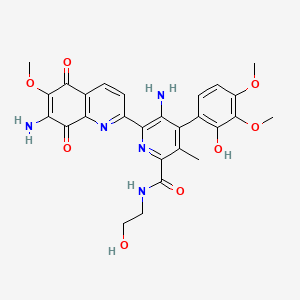
Streptonigrin carboxamidoethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Streptonigrin carboxamidoethanol is a derivative of streptonigrin, a potent aminoquinone antibiotic known for its broad-spectrum antitumor and antibacterial properties. Streptonigrin was first isolated from the bacterium Streptomyces flocculus in 1959. The compound has garnered significant interest due to its ability to bind to DNA and induce cytotoxic effects, making it a valuable subject in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of streptonigrin carboxamidoethanol involves multiple steps, starting from basic organic compounds. One common synthetic route includes the formation of a key pentasubstituted pyridine fragment through ring-closing metathesis. This method has been optimized to achieve high yields and involves the use of ethyl glyoxalate as a starting material .
Formation of Pyridine Fragment: The initial step involves the construction of a pyridine ring through ring-closing metathesis.
Functional Group Modifications:
Carboxamidoethanol Addition: The final step involves the addition of the carboxamidoethanol group under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces flocculus. The fermentation broth is then subjected to extraction and purification processes to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Streptonigrin carboxamidoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the core structure of streptonigrin but exhibit different biological activities .
Aplicaciones Científicas De Investigación
Streptonigrin carboxamidoethanol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and the behavior of quinone derivatives.
Biology: The compound is studied for its ability to bind to DNA and its effects on cellular processes.
Medicine: this compound is investigated for its potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used in the development of new antibiotics and anticancer drugs.
Mecanismo De Acción
The mechanism of action of streptonigrin carboxamidoethanol involves its binding to DNA in the presence of metal cations such as zinc, copper, and iron. This binding induces DNA strand breaks and inhibits DNA replication. The compound is activated by one- or two-electron reductases, leading to the formation of reactive intermediates that cause cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Mitomycin C: Another quinone-based antibiotic with antitumor properties.
Doxorubicin: An anthracycline antibiotic used in cancer treatment.
Actinomycin D: A peptide antibiotic that binds to DNA and inhibits RNA synthesis.
Uniqueness
Streptonigrin carboxamidoethanol is unique due to its specific structure that allows it to bind irreversibly to DNA and its activation by metal cations. This distinct mechanism of action sets it apart from other similar compounds, making it a valuable tool in cancer research and drug development .
Propiedades
Número CAS |
99520-45-3 |
|---|---|
Fórmula molecular |
C27H27N5O8 |
Peso molecular |
549.5 g/mol |
Nombre IUPAC |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-N-(2-hydroxyethyl)-3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C27H27N5O8/c1-11-16(12-6-8-15(38-2)25(39-3)22(12)34)17(28)21(32-19(11)27(37)30-9-10-33)14-7-5-13-20(31-14)24(36)18(29)26(40-4)23(13)35/h5-8,33-34H,9-10,28-29H2,1-4H3,(H,30,37) |
Clave InChI |
LUEPQQSLJCRYOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N=C1C(=O)NCCO)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


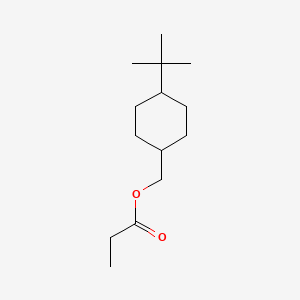
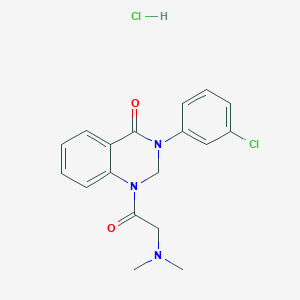
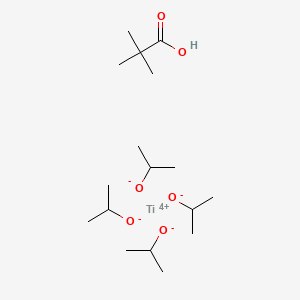
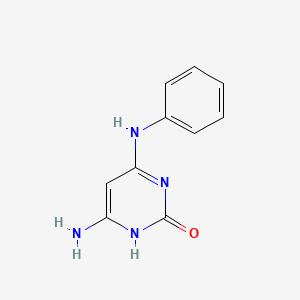
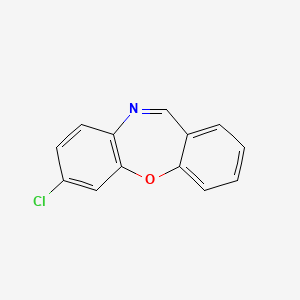
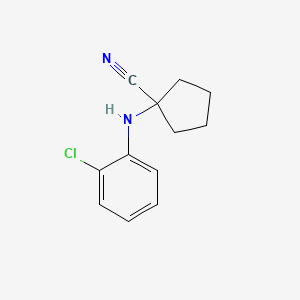
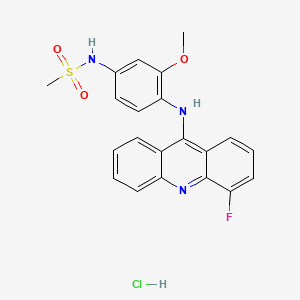
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
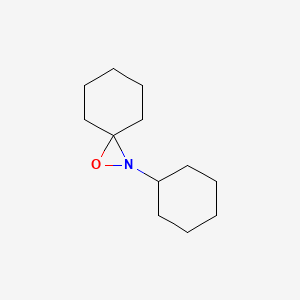

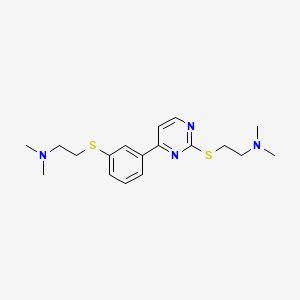
![tetrasodium;3-[[5-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxy-5-(propanoylamino)naphthalene-2,7-disulfonate](/img/structure/B12803322.png)

